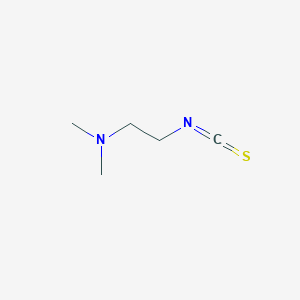

(2-Isothiocyanato-ethyl)-dimethyl-amine

Beschreibung

The exact mass of the compound (2-Isothiocyanato-ethyl)-dimethyl-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Isothiocyanato-ethyl)-dimethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Isothiocyanato-ethyl)-dimethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-isothiocyanato-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-7(2)4-3-6-5-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBOXPBFVNNCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397364 | |

| Record name | 2-Isothiocyanato-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7097-89-4 | |

| Record name | 2-Isothiocyanato-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-isothiocyanatoethyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bifunctional Reagents in Medicinal Chemistry: Structural and Synthetic Profiling of (2-Isothiocyanato-ethyl)-dimethyl-amine

Executive Summary

In the landscape of modern drug development and bioconjugation, bifunctional building blocks are critical for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic scaffolds. (2-Isothiocyanato-ethyl)-dimethyl-amine (CAS: 7097-89-4) is a highly versatile, heterobifunctional aliphatic reagent. By bridging a highly reactive electrophilic isothiocyanate group with a solubilizing basic tertiary amine, this molecule serves as a premier tool for synthesizing thiourea derivatives, developing pharmacologically active compounds, and engineering cationic delivery systems for nucleic acids.

This whitepaper provides an in-depth technical analysis of its molecular architecture, mechanistic reactivity, and field-validated synthetic protocols.

Physicochemical Profiling & Structural Elucidation

Understanding the physical and molecular properties of (2-Isothiocyanato-ethyl)-dimethyl-amine is the first step in predicting its behavior in complex synthetic environments. The compound possesses a molecular weight of 130.21 g/mol and is characterized by a distinct dual-domain structure[1].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | (2-Isothiocyanato-ethyl)-dimethyl-amine |

| CAS Number | 7097-89-4 |

| Molecular Formula | C5H10N2S |

| Molecular Weight | 130.21 g/mol |

| SMILES String | CN(C)CCN=C=S |

| Purity Standard | ≥95% (Biochemical synthesis grade) |

| Reactive Centers | Isothiocyanate (Electrophilic), Tertiary Amine (Nucleophilic/Basic) |

Structural Causality

The molecule's utility is derived directly from its tripartite structural design:

-

The Dimethylamine Terminus (Basic Center): A tertiary amine that remains protonated at physiological pH (pKa ~8.5–9.5). When grafted onto a hydrophobic drug scaffold, this moiety drastically enhances aqueous solubility and can participate in critical ionic interactions with target receptors.

-

The Ethyl Spacer: A two-carbon aliphatic chain (-CH2-CH2-) that provides necessary conformational flexibility while preventing steric hindrance between the basic amine and the reactive isothiocyanate.

-

The Isothiocyanate Terminus (Electrophilic Center): The -N=C=S group features a highly electrophilic central carbon atom, rendered electron-deficient by the adjacent electronegative nitrogen and sulfur atoms. This makes it a prime target for nucleophilic attack.

Structural domains and functional reactivity of (2-Isothiocyanato-ethyl)-dimethyl-amine.

Mechanistic Reactivity and Applications in Drug Development

The Thiourea Formation Pathway

The defining chemical reaction of (2-Isothiocyanato-ethyl)-dimethyl-amine is its conjugation with primary or secondary amines to form thiourea linkages . Unlike isocyanates, which are highly sensitive to water and prone to rapid hydrolysis, isothiocyanates offer a more controlled reactivity profile. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, followed by a proton transfer to the nitrogen atom, yielding a stable, non-cleavable thiourea bond.

Authoritative Applications

-

Small Molecule Pharmacophores: The introduction of a dimethylaminoethyl group via a thiourea linkage is a classic medicinal chemistry strategy. Historically, this specific reagent has been utilized in the synthesis of pharmacologically active guanidine and thiourea compounds, including H2 receptor antagonists designed to inhibit gastric acid secretion[2]. The basic tail allows the drug to mimic endogenous ligands (like histamine) while the thiourea core provides metabolic stability.

-

Advanced Nucleic Acid Delivery: In the rapidly evolving field of RNA therapeutics, (2-Isothiocyanato-ethyl)-dimethyl-amine is employed to synthesize cationic oligosaccharides. By reacting the isothiocyanate group with aminated trehalose or sucrose derivatives, researchers generate highly defined, low-polydispersity cationic lipids and polymers. The tertiary amine provides the positive charge required to complex with negatively charged RNA, facilitating cellular uptake and endosomal escape[3].

Experimental Protocol: Self-Validating Thiourea Synthesis

To ensure scientific integrity, the following protocol details the conjugation of (2-Isothiocyanato-ethyl)-dimethyl-amine to a generic primary amine. This workflow is designed as a self-validating system , incorporating built-in analytical checkpoints to confirm reaction success.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

-

Action: Dissolve 1.0 equivalent of the target primary amine in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) at a concentration of 0.1 M.

-

Causality: Aprotic solvents like DCM or DMF are strictly required. Protic solvents (like methanol) contain nucleophilic hydroxyl groups that can competitively attack the isothiocyanate, leading to unwanted carbamothioate byproducts.

Step 2: Reagent Addition

-

Action: Add 1.1 equivalents of (2-Isothiocyanato-ethyl)-dimethyl-amine dropwise to the solution under a continuous Nitrogen (N2) or Argon atmosphere.

-

Causality: The slight 10% molar excess ensures complete consumption of the more valuable primary amine scaffold. The inert atmosphere prevents ambient moisture from slowly hydrolyzing the reagent over extended reaction times.

Step 3: Kinetic Incubation

-

Action: Stir the reaction mixture at room temperature (20–25°C) for 2 to 4 hours.

-

Causality: Isothiocyanates are sufficiently reactive at room temperature. Applying heat is counterproductive as it increases the risk of side reactions, such as the dimerization of the reagent or thermal degradation of the resulting thiourea.

Step 4: In-Process Self-Validation (TLC & LC-MS)

-

Action: Spot the reaction on a silica gel TLC plate and stain with Ninhydrin. Concurrently, run an LC-MS aliquot.

-

Validation Logic: The system validates itself through dual confirmation. The Ninhydrin stain will show the disappearance of the primary amine (which normally stains deep purple). Simultaneously, the LC-MS will reveal a mass shift of exactly +130.21 Da , corresponding to the molecular weight of the covalently attached (2-Isothiocyanato-ethyl)-dimethyl-amine[1].

Step 5: Purification via Basified Chromatography

-

Action: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of Dichloromethane and Methanol containing 1% Triethylamine (TEA).

-

Causality: Because the newly formed product contains a basic dimethylamine tail, it will interact strongly with the acidic silanol groups of standard silica gel, causing severe "streaking." The addition of 1% TEA neutralizes the silica, ensuring sharp, high-yield elution of the target thiourea.

Step-by-step synthetic workflow for self-validating thiourea derivatization.

References

- Santa Cruz Biotechnology. "(2-Isothiocyanato-ethyl)-dimethyl-amine | CAS 7097-89-4". SCBT Product Documentation.

- Durant, G. J., et al. "US3950333A - Pharmacologically active guanidine compounds". Google Patents.

- Carbajo-Gordillo, et al. "US20250057960A1 - Oligosaccharide complexes and uses". Google Patents.

Sources

(2-Isothiocyanato-ethyl)-dimethyl-amine CAS number and synonyms

An In-Depth Technical Guide on (2-Isothiocyanato-ethyl)-dimethyl-amine: Synthesis, Mechanisms, and Applications in Advanced Therapeutics

Executive Summary

(2-Isothiocyanato-ethyl)-dimethyl-amine (CAS: 7097-89-4) is a highly versatile bifunctional organic intermediate characterized by its electrophilic isothiocyanate group and an ionizable tertiary amine. Originally utilized in the synthesis of pharmacologically active guanidine compounds and cephalosporin antibiotics, this molecule has recently gained significant traction in the field of nanomedicine. Specifically, it serves as a critical functionalization agent in the development of cationic oligosaccharide complexes designed for the targeted delivery of modified RNA (modRNA) and self-amplifying RNA (saRNA).

This whitepaper provides a comprehensive analysis of its chemical identity, mechanistic utility, and field-proven experimental protocols, serving as an authoritative resource for researchers and drug development professionals.

Chemical Identity & Structural Parameters

Understanding the physicochemical properties of (2-Isothiocyanato-ethyl)-dimethyl-amine is essential for predicting its behavior in nucleophilic addition reactions and complexation workflows. The molecule features a highly reactive

Table 1: Physicochemical Properties and Nomenclature

| Parameter | Specification |

| Primary Chemical Name | (2-Isothiocyanato-ethyl)-dimethyl-amine |

| CAS Registry Number | 7097-89-4 |

| Common Synonyms | 2-isothiocyanato- |

| Molecular Formula | C₅H₁₀N₂S |

| Molecular Weight | 130.21 g/mol |

| Typical Purity (Commercial) | |

| Key Functional Groups | Isothiocyanate (Electrophile), Tertiary Amine (Ionizable Base) |

Data supported by commercial biochemical specifications[1].

Mechanistic Utility in Advanced Therapeutics

The dual functionality of (2-Isothiocyanato-ethyl)-dimethyl-amine enables its use across distinct therapeutic domains, ranging from small-molecule antibiotics to next-generation gene therapies.

Ionizable Cationic Oligosaccharides for RNA Delivery

The delivery of therapeutic nucleic acids requires vectors that can protect the RNA payload, facilitate cellular uptake, and promote endosomal escape. (2-Isothiocyanato-ethyl)-dimethyl-amine is utilized to functionalize oligosaccharide scaffolds (such as trehalose or sucrose)[2].

The Causality of the Mechanism:

The isothiocyanate group reacts with the hydroxyl or amine groups on the oligosaccharide backbone, forming highly stable thiourea linkages. This decorates the scaffold with multiple

Figure 1: Workflow for formulating cationic oligosaccharide complexes for RNA delivery using CAS 7097-89-4.

Cycloaddition for Cephalosporin Antibiotic Precursors

Beyond nanomedicine, the compound is a critical building block for synthesizing 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (CAS: 61607-68-9). This tetrazole derivative is a vital side-chain intermediate for Cefotiam , a broad-spectrum semi-synthetic cephalosporin antibiotic[4].

The Causality of the Mechanism:

Reacting the isothiocyanate with sodium azide (

Validated Experimental Methodologies

The following protocols outline the synthesis of the title compound and its downstream conversion. These methods are designed as self-validating systems, incorporating analytical checkpoints to ensure high yield and purity.

Protocol A: Synthesis of (2-Isothiocyanato-ethyl)-dimethyl-amine

This protocol utilizes a desulfurization/oxidation strategy, converting a primary amine into an isothiocyanate via a dithiocarbamate intermediate[5][6].

Reagents:

- -dimethylethylenediamine (CAS: 108-00-9)

-

Carbon disulfide (

) -

Potassium carbonate (

) or Sodium hydroxide ( -

Ethyl chloroformate (or sodium chlorite as an alternative oxidant)

-

Chloroform and Water

Step-by-Step Procedure:

-

Dithiocarbamate Formation: Dissolve

-dimethylethylenediamine (1.0 eq) in an aqueous alkaline solution containing -

Desulfurization/Oxidation: To the reaction mixture, slowly add ethyl chloroformate (1.1 eq) while maintaining the temperature between 20–30°C. Stir vigorously for 15 to 30 minutes[6]. The reagent drives the elimination of hydrogen sulfide/desulfurization, yielding the isothiocyanate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with chloroform.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to obtain the pure (2-Isothiocyanato-ethyl)-dimethyl-amine. Validation Checkpoint: Gas chromatography (GC) should confirm a purity of

Protocol B: Synthesis of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol

This protocol details the[3+2] cycloaddition required to generate the Cefotiam intermediate[4].

Reagents:

-

(2-Isothiocyanato-ethyl)-dimethyl-amine (1 mmol)

-

Sodium azide (

) (1 mmol) -

2-Propanol (2 mL)

-

Deionized Water (2 mL)

-

2N Hydrochloric Acid (

)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine (2-Isothiocyanato-ethyl)-dimethyl-amine (1 mmol) and sodium azide (1 mmol).

-

Solvent Addition: Add a 1:1 mixture of 2-propanol (2 mL) and water (2 mL) to solubilize the reagents.

-

Cycloaddition: Equip the flask with a reflux condenser and stir the mixture continuously at 80°C for exactly 3 hours. Causality: The elevated temperature provides the activation energy required for the azide to overcome the steric hindrance of the dimethylaminoethyl tail during the cycloaddition.

-

Acidification: Cool the reaction mixture to room temperature. Carefully acidify the solution using 2N

until the pH reaches approximately 3-4. Validation Checkpoint: Acidification converts the tetrazole sodium salt into its protonated thiol form, often resulting in visible precipitation. -

Isolation: Remove the solvent under reduced pressure. Purify the resulting crude residue using silica gel column chromatography.

-

Yield: The expected yield of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol is approximately 84%[4].

Figure 2: Synthesis pathway of CAS 7097-89-4 and its downstream conversion to a tetrazole-5-thiol derivative.

Safety & Handling Directives

As an isothiocyanate derivative, CAS 7097-89-4 is a potent electrophile and a known lachrymator.

-

Inhalation & Contact: It can cause severe respiratory, skin, and eye irritation. All handling must be conducted inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent moisture-induced hydrolysis of the isothiocyanate group.

-

Reactivity: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

References

- Google Patents. "US20240425541A1 - Oligosaccharide compounds and complexes." United States Patent and Trademark Office.

- Google Patents. "US20250057960A1 - Oligosaccharide complexes and uses." United States Patent and Trademark Office.

Sources

- 1. scbt.com [scbt.com]

- 2. US20250057960A1 - Oligosaccharide complexes and uses - Google Patents [patents.google.com]

- 3. US20240425541A1 - Oligosaccharide compounds and complexes - Google Patents [patents.google.com]

- 4. 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol | 61607-68-9 [chemicalbook.com]

- 5. CN103012226B - Preparation method of isothiocyanic acid ethyl ester - Google Patents [patents.google.com]

- 6. (2-ISOTHIOCYANATO-ETHYL)-DIMETHYL-AMINE synthesis - chemicalbook [chemicalbook.com]

Engineering Pharmacological Efficacy: The Biological Activity and Synthetic Utility of Dimethylaminoethyl Isothiocyanate Derivatives

Executive Summary

In the landscape of rational drug design, bifunctional aliphatic building blocks serve as critical scaffolds for developing targeted therapeutics. 2-Dimethylaminoethyl isothiocyanate (CAS: 52290-28-2) is a highly versatile electrophilic intermediate. Structurally, it combines a highly reactive isothiocyanate group (–N=C=S) with a protonatable tertiary amine. This dual nature allows it to act both as a robust synthetic linchpin for nucleophilic conjugation and as a pharmacophoric element that mimics biogenic amines. This whitepaper dissects the two primary therapeutic axes of its derivatives: H2 receptor antagonists for gastroenterological applications and thiosemicarbazones for targeted oncology.

Structural Rationale & Chemical Reactivity

The pharmacological utility of 2-dimethylaminoethyl isothiocyanate stems directly from its physicochemical properties. The isothiocyanate carbon is highly electrophilic, making it an ideal target for nucleophilic attack by primary amines and hydrazines.

From a pharmacodynamic perspective, the dimethylaminoethyl moiety is not merely a passive linker. At physiological pH (7.4), the tertiary amine is predominantly protonated. This localized positive charge is critical for target engagement—specifically, it mimics the protonated imidazole ring of endogenous histamine, allowing derivatives to anchor into the aspartate residues of G-protein coupled receptors (GPCRs). Furthermore, the aliphatic tail enhances the aqueous solubility of otherwise lipophilic macro-structures, a critical parameter for oral bioavailability.

Gastroenterology: H2 Receptor Antagonism

One of the most historically significant applications of dimethylaminoethyl isothiocyanate is in the synthesis of guanidine and thiourea-based H2 receptor antagonists, such as cimetidine analogues. These compounds revolutionized the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD) (1)[1].

Mechanistic Causality

Gastric acid secretion is driven by the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This binding activates adenylate cyclase, elevating intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA). PKA phosphorylation triggers the translocation of H+/K+ ATPase (the proton pump) to the apical membrane, secreting hydrochloric acid (2)[2].

Derivatives of dimethylaminoethyl isothiocyanate function as competitive antagonists. The dimethylamino group anchors the drug to the H2 receptor, while the bulky, neutral thiourea or cyanoguanidine moiety occupies the receptor pocket without inducing the conformational change required for Gs-protein coupling. By halting the cascade at the receptor level, these derivatives effectively shut down acid secretion.

Figure 1: H2 Receptor Signaling and Competitive Antagonism Pathway.

Oncology: Thiosemicarbazide and Thiosemicarbazone Derivatives

Beyond gastroenterology, the isothiocyanate serves as a direct precursor to 4-(2'-dimethylaminoethyl)thiosemicarbazide (3)[3]. When condensed with specific ketones or aldehydes, this yields thiosemicarbazones—a class of highly potent anti-tumor agents.

Mechanistic Causality

Thiosemicarbazones exert their anti-cancer activity primarily through metal chelation. The N,N,S donor atom set within the thiosemicarbazone core forms stable, redox-active coordination complexes with transition metals such as Iron (Fe) and Copper (Cu) in the tumor microenvironment (4)[4].

Once internalized, these metal complexes undergo Fenton-like redox cycling, generating massive amounts of Reactive Oxygen Species (ROS). The oxidative stress directly damages DNA and inhibits ribonucleotide reductase (RR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby halting the S-phase of the cell cycle. The dimethylaminoethyl tail acts as a lysosomotropic agent; its protonation in the acidic environment of cancer cell lysosomes traps the drug intracellularly, amplifying its selective toxicity.

Figure 2: Synthetic Workflow for Thiosemicarbazone Anti-Tumor Agents.

Comparative Pharmacodynamics

| Derivative Class | Primary Target | Mechanism of Action | Role of Dimethylaminoethyl Moiety | Clinical Indication |

| Guanidines / Thioureas | Histamine H2 Receptor | Competitive GPCR Antagonism; blocks cAMP/PKA pathway. | Receptor anchoring (mimics protonated imidazole of histamine). | Peptic Ulcer Disease, GERD |

| Thiosemicarbazones | Ribonucleotide Reductase (RR) | Intracellular Fe/Cu chelation; ROS generation via redox cycling. | Enhances aqueous solubility; promotes lysosomal trapping in acidic tumors. | Oncology (Solid Tumors, Leukemias) |

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process quality controls (IPC) to verify reaction causality.

Protocol A: Synthesis of 4-(2'-Dimethylaminoethyl)thiosemicarbazide

Objective: Isolate the mono-substituted thiosemicarbazide while preventing the formation of 1,6-disubstituted bithioureas.

-

Reagent Preparation: Dissolve 2.50 g (0.05 mol) of hydrazine hydrate in 10 mL of anhydrous methanol.

-

Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C to 1°C.

-

Causality: Hydrazine is a potent bis-nucleophile. Lowering the kinetic energy of the system ensures that the secondary amine of the newly formed mono-adduct lacks the activation energy to attack a second isothiocyanate molecule.

-

-

Electrophile Addition: Dissolve 6.50 g (0.05 mol) of 2-dimethylaminoethyl isothiocyanate in 25 mL of methanol. Add this solution dropwise to the hydrazine mixture over 15 minutes with continuous swirling.

-

Maturation & IPC: Remove the ice bath and allow the solution to stir at room temperature for 2 hours.

-

Self-Validation (IPC): Take a 10 µL aliquot for FTIR analysis. The reaction is complete when the intense, broad isothiocyanate stretch (–N=C=S) at ~2100 cm⁻¹ completely disappears.

-

-

Isolation: Evaporate the methanol in vacuo. Dissolve the dark oily residue in 10 mL of methanol and add 40 mL of benzene. Filter through a short alumina plug to remove polar impurities. Evaporate the effluent to yield light-colored crystals. Recrystallize from benzene to yield pure 4-(2'-dimethylaminoethyl)thiosemicarbazide (m.p. 109–110°C).

Protocol B: Synthesis of H2-Antagonist Thiourea Intermediates

Objective: Synthesize a functionalized thiourea via the coupling of a heterocyclic primary amine with 2-dimethylaminoethyl isothiocyanate.

-

Coupling: Dissolve 1.0 equivalent of the chosen heterocyclic primary amine (e.g., a triazolylalkylamine) in anhydrous ethanol.

-

Addition: Add 1.05 equivalents of 2-dimethylaminoethyl isothiocyanate in a single portion at room temperature.

-

Causality: Unlike hydrazine, primary aliphatic/heterocyclic amines generally do not suffer from over-alkylation in this context because the resulting thiourea nitrogen is highly resonance-stabilized and poorly nucleophilic.

-

-

Reflux: Heat the mixture to gentle reflux (78°C) for 4 hours to drive the nucleophilic addition to completion.

-

Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude oil via silica gel flash chromatography (using a gradient of Dichloromethane/Methanol with 1% Triethylamine) to isolate the pure thiourea intermediate (1)[1]. The addition of triethylamine to the eluent prevents the basic dimethylamino group from streaking on the acidic silica gel.

References

- Source: Google Patents (US3950333A)

- A general reaction of primary and secondary amines with dithiocarbazate esters...

- Source: PubMed Central (PMC)

- H2 Blockers Source: StatPearls, NCBI Bookshelf URL

Sources

- 1. US3950333A - Pharmacologically active guanidine compounds - Google Patents [patents.google.com]

- 2. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Derivatives of thiocarbamic acid. Part I. Preparation of 4-substituted thiosemicarbazides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (2-Isothiocyanato-ethyl)-dimethyl-amine in Organic Solvents

Introduction

(2-Isothiocyanato-ethyl)-dimethyl-amine is a bifunctional molecule of significant interest in chemical synthesis and drug development.[1][2] Its unique structure, incorporating both a reactive isothiocyanate group and a tertiary amine, makes it a valuable building block for the creation of complex molecules, including thioureas and other derivatives with potential biological activity.[3] Understanding the solubility of this compound in various organic solvents is a critical first step in its effective utilization, impacting reaction kinetics, purification strategies, and formulation development.

This technical guide provides a comprehensive analysis of the predicted solubility of (2-Isothiocyanato-ethyl)-dimethyl-amine. In the absence of extensive published quantitative data for this specific molecule, this guide leverages fundamental chemical principles, structure-activity relationships, and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, it outlines detailed experimental protocols for researchers to determine precise solubility data in their own laboratory settings.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can form with a solvent. The structure of (2-Isothiocyanato-ethyl)-dimethyl-amine, CN(C)CCN=C=S, contains two key functional groups that govern its solubility profile: the tertiary amine (-N(CH₃)₂) and the isothiocyanate (-N=C=S) group.

-

Tertiary Amine Group: The dimethylamine moiety introduces a degree of polarity and the ability to act as a hydrogen bond acceptor. The lone pair of electrons on the nitrogen atom can interact with protic solvents. Furthermore, the basic nature of the tertiary amine suggests that its solubility will be significantly enhanced in acidic solutions due to the formation of a soluble salt.[4][5]

-

Isothiocyanate Group: The isothiocyanate group is a powerful electrophile, making it highly reactive towards nucleophiles.[3] In terms of solubility, the -N=C=S group is relatively nonpolar, contributing to the compound's affinity for organic solvents. The linear geometry of this group and the presence of double bonds can lead to dipole-dipole interactions and London dispersion forces.

The interplay of these two functional groups suggests a molecule with a versatile solubility profile, likely soluble in a range of organic solvents, with its polarity being a key determinant.

Molecular Structure Diagram

Caption: Molecular structure of (2-Isothiocyanato-ethyl)-dimethyl-amine highlighting its key functional groups.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" is a cornerstone of solubility prediction.[6] It posits that a solute will dissolve best in a solvent that has a similar polarity. This principle can be used to forecast the solubility of (2-Isothiocyanato-ethyl)-dimethyl-amine in a variety of organic solvents.

-

Polar Solvents:

-

Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the tertiary amine in our target compound cannot donate a hydrogen bond, it can act as an acceptor. Therefore, good solubility is expected in polar protic solvents.

-

Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents are polar but lack O-H or N-H bonds. The dipole moment of (2-Isothiocyanato-ethyl)-dimethyl-amine will allow it to interact favorably with these solvents through dipole-dipole interactions. High solubility is predicted in these solvents.

-

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. The alkyl chain and the isothiocyanate group of the target molecule will contribute to some solubility in nonpolar solvents. However, the presence of the polar tertiary amine will likely limit its miscibility with highly nonpolar solvents like hexane. Moderate to good solubility is expected in solvents of intermediate polarity like diethyl ether and toluene.

Predicted Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bond accepting capability of the tertiary amine. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | High | Strong dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | Pi-pi stacking interactions and van der Waals forces. |

| Ethers | Diethyl Ether, THF | Moderate | A balance of polar and nonpolar characteristics. |

| Halogenated | Dichloromethane, Chloroform | High | Good dipole-dipole interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Mismatch in polarity; weak intermolecular forces. |

| Water | - | Limited | The nonpolar isothiocyanate and alkyl groups will limit solubility, though the tertiary amine provides some affinity. Solubility will increase significantly in acidic aqueous solutions. |

Experimental Determination of Solubility: A Step-by-Step Guide

While predictions are valuable, empirical determination of solubility is essential for many applications. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of (2-Isothiocyanato-ethyl)-dimethyl-amine in a specific organic solvent at a controlled temperature.

Materials:

-

(2-Isothiocyanato-ethyl)-dimethyl-amine (solid or liquid)

-

Selected organic solvents (analytical grade)

-

Sealed glass vials or flasks

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of (2-Isothiocyanato-ethyl)-dimethyl-amine to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[6] The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a chemically inert syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.[6]

-

-

Quantification:

-

Determine the concentration of (2-Isothiocyanato-ethyl)-dimethyl-amine in the filtered saturated solution using a validated analytical method, such as HPLC.

-

This requires the prior development of a calibration curve using standard solutions of the compound at known concentrations.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Experimental Workflow Diagram

Sources

- 1. 7097-89-4|(2-Isothiocyanato-ethyl)-dimethyl-amine|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. CAS 24066-82-8: Ethyl 2-isothiocyanatoacetate | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of (2-Isothiocyanato-ethyl)-dimethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Isothiocyanato-ethyl)-dimethyl-amine is a bifunctional molecule of interest in chemical synthesis and drug development, incorporating both a reactive isothiocyanate (ITC) group and a tertiary amine. The inherent reactivity of the ITC moiety, coupled with the presence of an intramolecular tertiary amine, presents unique challenges and considerations regarding its thermodynamic stability. This guide provides a comprehensive technical overview of the factors governing the stability of this compound, probable degradation pathways, and robust methodologies for its assessment. By synthesizing established principles of isothiocyanate chemistry with an analysis of potential intramolecular effects, this document serves as a critical resource for researchers handling, formulating, and developing applications for (2-Isothiocyanato-ethyl)-dimethyl-amine and related structures.

Introduction: The Dichotomy of Reactivity and Stability

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their high electrophilicity, which allows them to readily react with nucleophiles such as amines and thiols. This reactivity is the basis for their utility in bioconjugation, chemical synthesis, and their notable biological activities, including antimicrobial and anticancer properties[1][2]. However, this desirable reactivity is intrinsically linked to their chemical instability.

The subject of this guide, (2-Isothiocyanato-ethyl)-dimethyl-amine, presents a particularly interesting case study in thermodynamic stability. The molecule contains not only the electrophilic isothiocyanate group but also a nucleophilic tertiary amine, separated by a short ethylene linker. This structural feature introduces the potential for intramolecular reactions and catalysis, which can significantly influence the compound's shelf-life and degradation profile. Understanding these stability aspects is paramount for ensuring the quality, efficacy, and safety of any formulation or application involving this compound.

This guide will delve into the theoretical underpinnings of isothiocyanate stability, with a specific focus on the anticipated impact of the intramolecular tertiary amine. It will then detail experimental protocols for systematically evaluating the stability of (2-Isothiocyanato-ethyl)-dimethyl-amine under various stress conditions and conclude with best practices for handling and storage.

Theoretical Framework for Stability Assessment

The thermodynamic stability of (2-Isothiocyanato-ethyl)-dimethyl-amine is primarily dictated by the reactivity of the isothiocyanate group. The central carbon atom of the -N=C=S moiety is highly electrophilic and susceptible to nucleophilic attack. The principal degradation pathways for isothiocyanates, in general, are hydrolysis and reaction with other nucleophiles.

Hydrolysis: A Ubiquitous Degradation Pathway

In the presence of water, isothiocyanates can undergo hydrolysis to form the corresponding amine and carbonyl sulfide, which can further decompose into hydrogen sulfide and carbon dioxide. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the nitrogen atom of the isothiocyanate group can enhance the electrophilicity of the carbon, making it more susceptible to attack by water.

-

Base-Catalyzed Hydrolysis: In neutral to alkaline conditions, the hydroxide ion, a potent nucleophile, can directly attack the electrophilic carbon of the isothiocyanate, leading to the formation of a dithiocarbamate intermediate that subsequently decomposes.

The Influence of the Intramolecular Tertiary Amine

The defining feature of (2-Isothiocyanato-ethyl)-dimethyl-amine is the presence of the dimethylamino group. While tertiary amines are generally poor nucleophiles for direct attack on an isothiocyanate to form a stable thiourea adduct, the intramolecular nature of this amine can profoundly impact stability through two primary mechanisms:

-

Intramolecular General Base Catalysis of Hydrolysis: The lone pair of electrons on the tertiary amine can act as a general base, abstracting a proton from a water molecule and thereby increasing its nucleophilicity. This "activated" water molecule can then attack the electrophilic carbon of the isothiocyanate group in the same molecule. This neighboring group participation can significantly accelerate the rate of hydrolysis, especially at neutral pH where the amine is not fully protonated. Evidence for such intramolecular catalysis has been observed in the hydrolysis of thiol esters bearing a pendant dimethylamino group[3][4].

-

Intramolecular Cyclization: The tertiary amine could potentially attack the isothiocyanate carbon intramolecularly to form a transient zwitterionic intermediate. While a stable five-membered cyclic thiourea is unlikely to form directly from a tertiary amine, this intermediate could be susceptible to further reactions or rearrangements.

The following diagram illustrates the proposed intramolecular general base-catalyzed hydrolysis pathway:

Caption: Proposed mechanism of intramolecular general base-catalyzed hydrolysis.

Impact of Environmental Factors

-

pH: The stability of (2-Isothiocyanato-ethyl)-dimethyl-amine is expected to be highly pH-dependent. At low pH, the tertiary amine will be protonated, rendering it inactive as a general base catalyst. However, acid-catalyzed hydrolysis of the isothiocyanate may still occur. At neutral to slightly alkaline pH, the free amine is available to catalyze hydrolysis. At high pH, direct attack by hydroxide ions will likely be the dominant degradation pathway.

-

Temperature: As with most chemical reactions, the rate of degradation of isothiocyanates increases with temperature. Thermal stress can provide the activation energy needed to overcome the kinetic barrier for hydrolysis and other decomposition reactions.

-

Presence of Other Nucleophiles: Formulations containing other nucleophilic species, such as primary or secondary amines, thiols, or even alcohols, can lead to the formation of thioureas, dithiocarbamates, and thionocarbamates, respectively.

Experimental Design for Stability Assessment

A robust assessment of the thermodynamic stability of (2-Isothiocyanato-ethyl)-dimethyl-amine requires a systematic experimental approach. This involves subjecting the compound to a range of stress conditions and employing a validated, stability-indicating analytical method to monitor its degradation and identify the resulting products.

Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and to demonstrate the specificity of the analytical method.

Table 1: Recommended Forced Degradation Conditions

| Stress Condition | Proposed Protocol | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 40°C and 60°C | N,N-dimethylethane-1,2-diamine |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 40°C | N,N-dimethylethane-1,2-diamine |

| Neutral Hydrolysis | Water or buffered solution (pH 7) at 40°C and 60°C | N,N-dimethylethane-1,2-diamine |

| Oxidative Stress | 3% H₂O₂ at room temperature | Various oxidation products |

| Thermal Stress | Solid state at 60°C and 80°C | Potential for various decomposition products |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Photodegradation products |

Stability-Indicating Analytical Methodology

A stability-indicating analytical method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and powerful technique for this purpose.

This protocol provides a starting point for developing a validated stability-indicating HPLC method.

1. Sample Preparation:

-

Dissolve a known concentration of (2-Isothiocyanato-ethyl)-dimethyl-amine in an appropriate solvent (e.g., acetonitrile).

-

For forced degradation samples, neutralize the solution if necessary and dilute to a suitable concentration with the mobile phase.

2. Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over a suitable time to elute the parent compound and any degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection:

-

UV Detector: Monitor at a wavelength where the isothiocyanate absorbs (typically around 240-250 nm).

-

Mass Spectrometer (ESI+): Scan a mass range that includes the parent compound and potential degradation products. Use of a high-resolution mass spectrometer is recommended for accurate mass determination of unknown degradants.

-

3. Method Validation:

-

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for (2-Isothiocyanato-ethyl)-dimethyl-amine is pure and well-resolved from all degradation product peaks in the forced degradation samples.

GC-MS can be a valuable tool for identifying volatile degradation products.

1. Sample Preparation:

-

Extract the aqueous degradation sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the sample if necessary.

2. GC-MS Conditions (Starting Point):

-

Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 350.

The following diagram outlines a typical experimental workflow for stability assessment:

Caption: Experimental workflow for stability analysis.

Data Interpretation and Reporting

The data from the stability studies should be used to:

-

Identify and Characterize Degradation Products: Use mass spectral data (both HPLC-MS and GC-MS) to propose structures for the major degradation products.

-

Determine the Rate of Degradation: Plot the concentration of (2-Isothiocyanato-ethyl)-dimethyl-amine as a function of time for each stress condition. This data can be used to determine the degradation kinetics (e.g., zero-order, first-order) and to calculate the shelf-life under different conditions.

-

Establish a Degradation Profile: Summarize the stability of the compound under different pH, temperature, and light conditions. This will inform recommendations for storage and handling.

Table 2: Example Data Summary for Stability Studies

| Condition | Time (hours) | (2-Isothiocyanato-ethyl)-dimethyl-amine Remaining (%) | Major Degradation Product(s) |

| 0.1 M HCl, 60°C | 0 | 100 | - |

| 2 | 85 | N,N-dimethylethane-1,2-diamine | |

| 6 | 60 | N,N-dimethylethane-1,2-diamine | |

| pH 7, 60°C | 0 | 100 | - |

| 2 | 70 | N,N-dimethylethane-1,2-diamine | |

| 6 | 45 | N,N-dimethylethane-1,2-diamine |

Stabilization Strategies

Given the inherent reactivity of the isothiocyanate group, particularly in the presence of an intramolecular amine, strategies to enhance the stability of (2-Isothiocyanato-ethyl)-dimethyl-amine may be necessary for certain applications.

-

pH Control: Maintaining the compound in an acidic environment (pH < 4) will protonate the tertiary amine, inhibiting its catalytic activity. This is a key strategy for enhancing stability in aqueous solutions.

-

Exclusion of Water: For long-term storage, the compound should be protected from moisture. Storage in a desiccator or under an inert atmosphere is recommended.

-

Low-Temperature Storage: Storing the compound at reduced temperatures (e.g., -20°C) will significantly slow the rate of degradation.

-

Formulation in Aprotic Solvents: For liquid formulations, using aprotic solvents that do not contain nucleophilic groups will prevent hydrolysis and other reactions.

Conclusion

The thermodynamic stability of (2-Isothiocyanato-ethyl)-dimethyl-amine is a critical consideration for its successful application in research and development. The presence of the intramolecular tertiary amine is predicted to significantly influence its degradation profile, primarily through the acceleration of hydrolysis via a general base catalysis mechanism. A thorough understanding of the factors affecting its stability, coupled with the implementation of robust analytical methods for its assessment, is essential for ensuring the integrity and performance of this versatile molecule. By following the principles and protocols outlined in this guide, researchers can confidently evaluate and manage the stability of (2-Isothiocyanato-ethyl)-dimethyl-amine, paving the way for its effective use in a wide range of scientific endeavors.

References

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link]

-

Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(8), 2130–2133. [Link]

-

Meier, M. A. R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2919-2926. [Link]

-

Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography, 24(9), 915-918. [Link]

-

Kirby, A. J., & Lancaster, P. W. (1972). Intramolecular Catalysis of Thiol Ester Hydrolysis by a Tertiary Amine and a Carboxylate. The Journal of Organic Chemistry, 37(22), 3534-3538. [Link]

-

Broxton, T. J., & Sango, D. B. (1982). Intramolecular general base catalysis of ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 47(19), 3727-3730. [Link]

-

Andini, S., et al. (2013). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 141(4), 4168-4175. [Link]

-

Trapp, O., & Schurig, V. (2001). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 24(10-11), 815-820. [Link]

-

Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Kłosińska-Szmurło, E., & Betliński, W. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(7), 2162. [Link]

-

Pitsch, J., et al. (2019). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 15(9), 119. [Link]

-

Wong, R., & Dolman, S. J. (2007). Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

Krężel, A., & Rózalski, M. (2021). Synthesis of Isothiocyanates: An Update. Molecules, 26(9), 2740. [Link]

-

Pittelkow, M., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]

-

Maeda, B., & Murakami, K. (2024). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm, 60, 2839-2864. [Link]

-

Unkeless, J. C., & Goldman, P. (1970). Earlier reaction of tertiary amines with isothiocyanates. Journal of Biological Chemistry, 245(10), 2527-2531. [Link]

-

Assy, M. G., et al. (2018). Scheme 5. Cyclization of acyl isothiocyanate 1 with ethyl cyanoacetate. ResearchGate. [Link]

-

Song, L., et al. (2005). Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC–MS/MS. Analytical Biochemistry, 347(2), 234-243. [Link]

-

Zhang, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 167-173. [Link]

-

Boas, U., et al. (2004). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 45(1), 129-131. [Link]

-

Guo, J., et al. (2014). The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification. Angewandte Chemie International Edition, 53(51), 14173-14177. [Link]

-

Sun, X.-Q., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]

-

Bender, M. L., & Chow, Y.-L. (1959). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 81(15), 3929-3933. [Link]

-

Atwell, L. L., et al. (2015). Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. Molecular Nutrition & Food Research, 59(10), 1959-1968. [Link]

-

Interchim. (n.d.). Functional groups in (bio)chemistry. Interchim. [Link]

-

Meier, M. A. R., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(18), 5489. [Link]

-

M-CSA. (n.d.). Thiocyanate hydrolase. M-CSA. [Link]

-

Abellán, A., et al. (2021). Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome. Frontiers in Nutrition, 8, 722557. [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link]

Sources

(2-Isothiocyanato-ethyl)-dimethyl-amine: A Bifunctional Pharmacophore Precursor in Modern Medicinal Chemistry

Executive Summary

In the landscape of rational drug design, bifunctional building blocks serve as the architectural foundation for complex active pharmaceutical ingredients (APIs). (2-Isothiocyanato-ethyl)-dimethyl-amine (CAS: 7097-89-4), also known as 2-dimethylaminoethyl isothiocyanate, is a highly versatile electrophilic reagent. By combining a highly reactive isothiocyanate group with a tertiary amine basic side-chain, this molecule enables the rapid assembly of thioureas, thiosemicarbazides, and guanidines.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptions. Here, we will dissect the mechanistic causality behind its reactivity, explore its critical role in synthesizing histamine H2 receptor antagonists and anti-tumor agents, and provide field-proven, self-validating experimental protocols for your laboratory workflows.

Chemical Identity & Structural Significance

(2-Isothiocyanato-ethyl)-dimethyl-amine is characterized by two distinct functional domains separated by an ethylene linker.

-

The Isothiocyanate (-N=C=S) Domain : A potent electrophilic center susceptible to nucleophilic attack by primary/secondary amines, hydrazines, and thiols.

-

The Dimethylamino (-N(CH₃)₂) Domain : A tertiary amine that acts as a solubilizing group and a critical pharmacophore in receptor binding (particularly for modulating basicity in physiological environments) [1].

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | (2-Isothiocyanato-ethyl)-dimethyl-amine |

| CAS Registry Number | 7097-89-4 |

| Molecular Formula | C₅H₁₀N₂S |

| Molecular Weight | 130.21 g/mol |

| Purity Standard | ≥95% (typically required for API synthesis) |

| Appearance | Clear to pale-yellow liquid |

| Reactivity Profile | Highly moisture-sensitive; forms thioureas with amines |

Mechanistic Reactivity & Causality in Synthesis

The utility of (2-Isothiocyanato-ethyl)-dimethyl-amine stems from the electrophilicity of the central carbon in the isothiocyanate group. When designing synthetic routes, the choice of solvent and temperature is dictated by the need to control this reactivity.

Aliphatic isothiocyanates react extremely slowly with alcohols, which is why methanol or ethanol can be used as solvents for amine-coupling reactions without significant competitive solvolysis [2]. The basic dimethylamino group can internally buffer the reaction, but it also means the compound can form inner salts or coordinate with heavy metals, a property exploited during desulfurization workflows.

Fig 1: Chemoselective reactivity profile of 2-dimethylaminoethyl isothiocyanate with various nucleophiles.

Key Applications in Drug Development

Histamine H2 Receptor Antagonists

The dimethylaminoethyl moiety is a classic pharmacophore found in antihistamines and H2 receptor antagonists (e.g., analogs of cimetidine). 2-Dimethylaminoethyl isothiocyanate is reacted with complex primary amines (such as pyridazinylmethylamines or triazolyl derivatives) to form a thiourea intermediate. This intermediate is subsequently converted into a pharmacologically active N-cyano-guanidine derivative, which effectively blocks gastric acid secretion [3].

Thiosemicarbazide-Based Anti-Tumor Agents

Thiosemicarbazides are crucial intermediates for chemotherapeutic agents. By reacting the isothiocyanate with hydrazine hydrate, researchers generate 4-(2-dimethylaminoethyl)thiosemicarbazide. This intermediate is then condensed with dicarbonyl compounds to yield heterocyclic products that exhibit high anti-tumor activity in in-vivo models[2].

Antibiotic Side Chains

The compound is a direct precursor to 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (MTZ). MTZ is a critical side-chain appended to the cephalosporin core to synthesize broad-spectrum antibiotics like cefotiam [4].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly stated so researchers can troubleshoot deviations.

Protocol A: Synthesis of 4-(2-Dimethylaminoethyl)thiosemicarbazide

Reference standard adapted from the Royal Society of Chemistry methodologies [2].

Objective: Achieve mono-addition of hydrazine to the isothiocyanate while preventing symmetrical dithiourea formation.

-

Preparation: Dissolve 2.50 g (0.05 mol) of hydrazine hydrate in 10 mL of anhydrous methanol in a round-bottom flask.

-

Causality: Methanol is selected because it solubilizes both reagents but is insufficiently nucleophilic at low temperatures to attack the isothiocyanate, thus preventing methyl thiocarbamate byproducts.

-

-

Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C – 1°C.

-

Controlled Addition: Dissolve 6.50 g (0.05 mol) of 2-dimethylaminoethyl isothiocyanate in 25 mL of methanol. Add this solution dropwise to the hydrazine solution over exactly 15 minutes with continuous swirling/stirring.

-

Causality: The electrophilicity of the isothiocyanate makes the reaction highly exothermic. Dropwise addition at 0°C prevents thermal runaway and suppresses the secondary reaction where the newly formed thiosemicarbazide attacks unreacted isothiocyanate.

-

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 2 hours.

-

Isolation: Evaporate the methanol in vacuo. Recrystallize the resulting light-colored residue from benzene to yield pure 4-(2-dimethylaminoethyl)thiosemicarbazide.

-

Validation Check: The melting point of the pure product should be sharply between 109°C – 110°C.

-

Protocol B: Synthesis of H2-Antagonist Guanidine Derivatives

Adapted from pharmacological patent literature for gastric secretion inhibitors [3].

Objective: Form a thiourea intermediate and convert it to a cyanoguanidine.

-

Thiourea Formation: React equimolar amounts of N-[3-(1,2,4-triazolyl)methyl]ethylenediamine and 2-dimethylaminoethyl isothiocyanate in ethanol at room temperature for 4 hours.

-

Solvent Removal: Concentrate the mixture under reduced pressure to isolate the thiourea intermediate.

-

Desulfurization/Cyanamide Coupling: Treat the intermediate with cyanamide in the presence of a heavy metal desulfurizing agent (e.g., lead(II) or mercury(II) salts) or a carbodiimide coupling reagent.

-

Causality: The C=S bond is highly stable. The heavy metal acts as a thiophilic Lewis acid, coordinating with the sulfur atom and transforming it into an excellent leaving group (precipitating as metal sulfide), thereby driving the addition of cyanamide to form the C=N-CN bond.

-

-

Purification: Filter the metal sulfide byproduct through a Celite pad, concentrate the filtrate, and purify via silica gel chromatography to yield N-cyano-N'-(2-dimethylaminoethyl)-N''-[2-(3-(1,2,4-triazolyl)methylamino)ethyl]guanidine.

Fig 2: Workflow for synthesizing H2 receptor antagonists via thiourea intermediates and desulfurization.

Quantitative Data Summary

Understanding the yield expectations and reaction conditions is critical for scale-up operations. Table 2 summarizes the quantitative parameters for the primary transformations of 2-dimethylaminoethyl isothiocyanate.

Table 2: Nucleophilic Addition Profiles & Expected Yields

| Target Product Class | Nucleophile | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Primary Byproduct Risk |

| Thiosemicarbazides | Hydrazine hydrate | Methanol | 0 → 25 | 2.0 | 45 - 55% | Symmetrical dithioureas |

| Thioureas (Aliphatic) | Primary alkylamines | Ethanol | 25 | 4.0 | 75 - 85% | Unreacted starting material |

| Thioureas (Aromatic) | Anilines | DMF | 80 | 12.0 | 40 - 60% | Thermal degradation products |

| Tetrazole-5-thiols | Sodium azide | Water/EtOH | Reflux | 8.0 | 65 - 70% | Isothiocyanate hydrolysis |

Conclusion

(2-Isothiocyanato-ethyl)-dimethyl-amine remains a cornerstone reagent in the synthesis of nitrogen- and sulfur-containing heterocycles. By mastering the chemoselectivity of its isothiocyanate carbon and leveraging the physiological basicity of its dimethylamino group, researchers can efficiently engineer complex molecular architectures ranging from anti-ulcer medications to advanced cephalosporin antibiotics. Strict adherence to temperature control and solvent selection, as outlined in the protocols above, is the key to maximizing yields and suppressing competitive side reactions.

References

-

Barry, V. C., et al. "A general reaction of primary and secondary amines with dithiocarbazate esters...". Journal of the Chemical Society C: Organic, RSC Publishing, 1966, 950. Available at:[Link]

- Durant, G. J., et al. "Pharmacologically active guanidine compounds". US Patent 3950333A, Google Patents, 1976.

-

Wintime Tech. "MTZ; 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol". China Customized CAS 542-85-8 Manufacturers. Available at: [Link]

The Reactivity Profile of (2-Isothiocyanato-ethyl)-dimethyl-amine: Mechanistic Insights and Nucleophilic Conjugation Pathways

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary & Structural Anatomy

In the landscape of bioconjugation and medicinal chemistry, bifunctional aliphatic building blocks offer unique synthetic advantages. (2-Isothiocyanato-ethyl)-dimethyl-amine (CAS 7097-89-4; Molecular Weight: 130.21; Formula: C5H10N2S) is a highly versatile reagent characterized by its dual-functional nature[1]. It features a highly electrophilic isothiocyanate (-N=C=S) group paired with a basic tertiary amine (dimethylamino group).

While standard alkyl isothiocyanates are routinely used to synthesize thioureas, the presence of the dimethylamino moiety in this specific molecule fundamentally alters its kinetic profile. This whitepaper explores the mechanistic causality behind its enhanced reactivity, details its specific interactions with various nucleophiles, and provides self-validating experimental workflows for both organic synthesis and aqueous bioconjugation.

Mechanistic Principles: The Power of Intramolecular Catalysis

The reaction of an isothiocyanate with a nucleophile (such as an amine, thiol, or alcohol) proceeds via a nucleophilic addition across the C=N bond. For unfunctionalized aliphatic isothiocyanates, the addition of weak or sterically hindered nucleophiles is kinetically slow and often requires external catalysts or elevated temperatures.

However, (2-Isothiocyanato-ethyl)-dimethyl-amine bypasses these kinetic limitations through intramolecular general base catalysis (anchimeric assistance). The tertiary amine (pKa ~8.5) is spatially positioned to interact with the incoming nucleophile. As the nucleophile approaches the electrophilic carbon of the isothiocyanate, the basic nitrogen abstracts a proton from the nucleophile in the transition state. This localized "push-pull" mechanism significantly lowers the activation energy barrier, accelerating the reaction rate and allowing for milder reaction conditions[2].

Logical flow of intramolecular base-catalyzed nucleophilic addition.

Reactivity Profile with Specific Nucleophiles

The thermodynamic stability and kinetic velocity of the resulting conjugates depend heavily on the nature of the attacking nucleophile[3]. Below is an analysis of how (2-Isothiocyanato-ethyl)-dimethyl-amine behaves across different chemical classes.

-

Primary and Secondary Amines: The reaction yields N,N'-disubstituted thioureas. Because amines are strong nucleophiles, the reaction is highly exergonic and irreversible. The intramolecular base ensures that even secondary or slightly hindered amines react efficiently at room temperature[4].

-

Thiols (Sulfhydryls): The reaction yields dithiocarbamates. While thiols are excellent soft nucleophiles, dithiocarbamate formation is reversible and highly pH-dependent. The tertiary amine assists in maintaining the local pH microenvironment, favoring forward conversion.

-

Alcohols (Hydroxyls): Alcohols are typically poor nucleophiles for isothiocyanates, requiring strong external bases (like DBU) or heat. However, the intramolecular dimethylamino group locally activates the alcohol, allowing thiocarbamate formation to proceed under surprisingly mild conditions.

Quantitative Reactivity Data Summary

| Nucleophile Class | Representative Group | Product Formed | Relative Reaction Rate | Thermodynamic Stability (ΔG) | Reversibility |

| Unhindered 1° Amines | R-NH₂ | Thiourea | Very Fast (Minutes) | Highly Exergonic (< -40 kJ/mol) | Irreversible |

| Secondary Amines | R₂NH | Thiourea | Fast (1-2 Hours) | Exergonic (~ -30 kJ/mol) | Irreversible |

| Thiols | R-SH | Dithiocarbamate | Moderate (Hours) | Moderately Exergonic | Reversible (pH dependent) |

| Alcohols | R-OH | Thiocarbamate | Slow (Days)* | Near Equilibrium | Reversible |

*Note: While slow, alcoholysis is significantly accelerated compared to unfunctionalized alkyl isothiocyanates due to the basic side chain.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each solvent, temperature, and analytical choice is explicitly detailed.

Protocol A: Solution-Phase Synthesis of an N,N'-Disubstituted Thiourea

This protocol is optimized for conjugating (2-Isothiocyanato-ethyl)-dimethyl-amine with a primary amine (e.g., an aniline derivative) in an organic phase[4].

Rationale: The reaction is conducted in anhydrous Tetrahydrofuran (THF). While the intramolecular base accelerates amine addition, it also accelerates competitive hydrolysis if water is present. Anhydrous conditions ensure maximum yield.

-

Reagent Preparation: Dissolve 1.0 mmol of the target primary amine in 10 mL of anhydrous THF under an inert atmosphere (N₂ or Argon).

-

Temperature Control: Cool the flask to 0°C using an ice bath. Causality: The nucleophilic addition is exothermic. Cooling prevents localized heating that could lead to dimerization or degradation of the isothiocyanate.

-

Addition: Add 1.0 mmol of (2-Isothiocyanato-ethyl)-dimethyl-amine dropwise over 5 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

-

Self-Validation (TLC Monitoring): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). The starting isothiocyanate is UV-inactive but stains actively with KMnO₄. The product thiourea will be highly UV-active. The reaction is complete when the KMnO₄-active/UV-inactive spot disappears.

-

Isolation: Remove the THF under reduced pressure. The crude product can be purified via recrystallization from hot ethanol, yielding the pure thiourea.

Step-by-step experimental workflow for solution-phase thiourea synthesis.

Protocol B: Aqueous Bioconjugation to a Cysteine-Containing Peptide

This protocol utilizes the reagent as a solubilizing tag, introducing a protonatable tertiary amine to a hydrophobic peptide via a cysteine residue.

Rationale: The reaction must balance the nucleophilicity of the thiol (which requires a higher pH to form the reactive thiolate anion) against the basicity of the dimethylamino group, which must remain partially protonated to confer aqueous solubility.

-

Buffer Preparation: Dissolve the peptide in 100 mM Sodium Phosphate buffer, pH 7.5. Causality: At pH 7.5, a sufficient fraction of the cysteine thiol (pKa ~8.3) is deprotonated, while the dimethylamino group (pKa ~8.5) remains largely protonated, ensuring the reagent stays in solution.

-

Reagent Addition: Add 5 molar equivalents of (2-Isothiocyanato-ethyl)-dimethyl-amine. If the concentration is high, a 5% v/v DMSO co-solvent may be used to prevent initial precipitation.

-

Incubation: Incubate the mixture at room temperature for 4 hours with gentle agitation.

-

Self-Validation (LC-MS): Analyze the mixture via LC-MS (ESI+). Validation Marker: Look for a mass shift of +130.21 Da on the target peptide. Furthermore, the introduction of the tertiary amine will significantly enhance the positive-ion electrospray ionization (ESI+) signal, making the conjugated product appear artificially abundant compared to the unreacted peptide.

-

Purification: Purify the dithiocarbamate-linked peptide using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Note: The acidic TFA will fully protonate the dimethylamino group, ensuring sharp peak elution.

Applications in Drug Development

The conjugation of (2-Isothiocyanato-ethyl)-dimethyl-amine is not merely a structural exercise; it serves distinct functional purposes in pharmacology:

-

Aqueous Solubility Enhancement: The introduction of the basic dimethylamino group allows the resulting drug candidate to easily form hydrochloride salts, drastically improving gastrointestinal solubility and bioavailability.

-

Pharmacophore Engineering: This specific structural motif is a critical building block in the synthesis of H2-receptor antagonists (such as cimetidine analogs), where the basic side chain is required for receptor binding and the thiourea acts as a stable, neutral hydrogen-bond donor/acceptor network.

References

-

Title: Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues Source: MDPI - International Journal of Molecular Sciences URL: [Link]

-

Title: 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Strategic Targeting with (2-Isothiocyanato-ethyl)-dimethyl-amine: A Bifunctional Approach to Covalent Pharmacology and Subcellular Partitioning

Executive Summary

The transition from reversible to targeted covalent inhibitors (TCIs) has revolutionized modern pharmacotherapeutics. While much of the field focuses on acrylamide-based warheads targeting kinase cysteines, the exploration of alternative electrophiles and subcellular targeting moieties remains a frontier. This technical guide explores the pharmaceutical potential of (2-Isothiocyanato-ethyl)-dimethyl-amine (2-ITCE-DMA) (CAS 7097-89-4).

Structurally, 2-ITCE-DMA is a bifunctional molecule. It features an isothiocyanate (ITC) electrophilic warhead, known for its reversible-to-irreversible covalent adduction to low-pKa cysteine residues. Appended to this is a dimethylaminoethyl group, a classic tertiary amine pharmacophore that dictates subcellular partitioning via lysosomotropism. By synthesizing these two domains, 2-ITCE-DMA serves as a highly modular scaffold for targeting cytosolic antioxidant sensors (e.g., Keap1) and lysosomal cysteine proteases (e.g., Cathepsins).

Mechanistic Pillar I: The Electrophilic Warhead and Cytosolic Targeting

The isothiocyanate (–N=C=S) moiety is a highly specific soft electrophile. Unlike hard electrophiles that indiscriminately react with cellular nucleophiles (leading to off-target toxicity), ITCs preferentially react with the thiolate anions (–S⁻) of low-pKa cysteine residues to form dithiocarbamate adducts.

Target 1: The Keap1-Nrf2 Antioxidant Pathway

The primary cytosolic target for ITC-based molecules is Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a redox sensor and a negative regulator of the transcription factor Nrf2. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation via the Cul3 ligase complex.

As demonstrated by extensive literature on naturally occurring ITCs like sulforaphane, electrophilic modification of specific Keap1 cysteines—most notably Cys151 —induces a conformational change that dissociates the Keap1-Cul3 complex . The dimethylaminoethyl tail of 2-ITCE-DMA provides enhanced aqueous solubility compared to aliphatic ITCs, potentially improving the pharmacokinetic distribution of the molecule while retaining the critical Cys151 reactivity required for Nrf2 stabilization and subsequent Antioxidant Response Element (ARE) gene transcription .

Fig 1. Covalent modification of Keap1 Cys151 by 2-ITCE-DMA leading to Nrf2-mediated ARE transcription.

Mechanistic Pillar II: Subcellular Partitioning via Lysosomotropism

The most distinct advantage of 2-ITCE-DMA lies in its tertiary amine group. With a predicted pKa of ~8.5 to 9.0, the dimethylamino moiety acts as a classic driver of lysosomotropism —the propensity of a molecule to selectively accumulate in the acidic lumen of lysosomes .

Target 2: Lysosomal Cysteine Proteases (Cathepsins)

At physiological pH (7.4) in the cytosol, a small fraction of 2-ITCE-DMA remains unprotonated and lipophilic, allowing it to freely diffuse across the lysosomal membrane. Once inside the lysosome (pH ~4.5), the amine becomes >99.9% protonated. The resulting cationic species (

This ion-trapping mechanism effectively concentrates the ITC warhead within the lysosome, achieving local concentrations up to 100-fold higher than in the cytosol. This unique partitioning allows 2-ITCE-DMA to act as a highly targeted covalent inhibitor of lysosomal cysteine proteases, such as Cathepsin B and Cathepsin L , which rely on a catalytic cysteine residue for their proteolytic activity.

Fig 2. Ion trapping of 2-ITCE-DMA in acidic lysosomes enabling targeted cathepsin inhibition.

Quantitative Data Summaries

To guide experimental design, the physicochemical properties and theoretical target binding kinetics of 2-ITCE-DMA are summarized below. The dual nature of the molecule requires careful consideration of both its acid-base chemistry and its electrophilic reactivity.

Table 1: Physicochemical Predictors of Subcellular Partitioning

| Property | Value (Predicted) | Pharmacological Implication |

| Molecular Weight | 130.21 g/mol | High ligand efficiency; rapid cellular penetration. |

| pKa (Tertiary Amine) | ~8.8 | Drives lysosomal ion trapping (Cationic Amphiphilic Drug property). |